molecular formula C25H19N3O4S B11579415 ethyl 4-(5-{(Z)-[2-(3-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-furyl)benzoate

ethyl 4-(5-{(Z)-[2-(3-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-furyl)benzoate

Cat. No.: B11579415
M. Wt: 457.5 g/mol
InChI Key: RPRQQKQJUJOKRV-STZFKDTASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(5-{(Z)-[2-(3-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-furyl)benzoate is a complex organic compound with a unique structure that includes a thiazolo[3,2-b][1,2,4]triazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(5-{(Z)-[2-(3-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-furyl)benzoate typically involves multi-step organic reactions.

Industrial Production Methods

it is likely that large-scale synthesis would involve optimization of the reaction conditions to improve yield and purity, as well as the use of automated synthesis equipment to streamline the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(5-{(Z)-[2-(3-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-furyl)benzoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Ethyl 4-(5-{(Z)-[2-(3-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-furyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-(5-{(Z)-[2-(3-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-furyl)benzoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Ethyl 4-(5-{(Z)-[2-(3-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-furyl)benzoate can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activity.

Biological Activity

Ethyl 4-(5-{(Z)-[2-(3-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-furyl)benzoate is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains.

Chemical Structure and Properties

The molecular formula of this compound is C21H17N3O4S. The compound features a thiazolo-triazole core which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC21H17N3O4S
Molecular Weight407.4 g/mol
IUPAC NameThis compound
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit significant antimicrobial properties. A study focusing on various thiazolo-triazole derivatives found that certain compounds showed potent activity against bacterial strains such as Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentration (MIC) values ranging from 8 to 128 μg/mL .

Case Study:
In a comparative study of synthesized thiazolo-triazole derivatives:

  • Compound 37 demonstrated the highest antibacterial activity against S. mutans with an MIC of 8 μg/mL.
  • Other compounds showed varying degrees of effectiveness against fungal strains like Candida albicans, with MIC values around 32 μg/mL for some derivatives .

Anti-inflammatory Activity

Thiazolo-triazole derivatives have also been investigated for their anti-inflammatory potential. A recent study highlighted that specific analogs could inhibit the CYP3A4 isoenzyme, which is crucial in drug metabolism . This inhibition suggests a potential for these compounds to modulate inflammatory pathways effectively.

The biological activity of this compound is hypothesized to be linked to its ability to interact with key microbial enzymes involved in fatty acid biosynthesis. The binding affinity of these compounds to the enoyl-[acyl-carrier-protein] reductase enzyme has been shown to disrupt bacterial cell wall synthesis .

Drug-Likeness and ADME Properties

The drug-likeness of this compound was evaluated using Lipinski's rule of five. The compound adheres to most criteria indicating favorable absorption and distribution characteristics:

  • Molecular Weight: Below 500 g/mol.
  • LogP: Indicates moderate lipophilicity.
  • Hydrogen Bond Donors: Limited to one.

Properties

Molecular Formula

C25H19N3O4S

Molecular Weight

457.5 g/mol

IUPAC Name

ethyl 4-[5-[(Z)-[2-(3-methylphenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]furan-2-yl]benzoate

InChI

InChI=1S/C25H19N3O4S/c1-3-31-24(30)17-9-7-16(8-10-17)20-12-11-19(32-20)14-21-23(29)28-25(33-21)26-22(27-28)18-6-4-5-15(2)13-18/h4-14H,3H2,1-2H3/b21-14-

InChI Key

RPRQQKQJUJOKRV-STZFKDTASA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=O)N4C(=NC(=N4)C5=CC=CC(=C5)C)S3

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N4C(=NC(=N4)C5=CC=CC(=C5)C)S3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.